3-Fluoro-2-(fluoromethyl)propanoic acid
Description
3-Fluoro-2-(fluoromethyl)propanoic acid is a fluorinated derivative of propanoic acid with the molecular formula C₄H₆F₂O₂. Its structure features a fluorine atom at the third carbon and a fluoromethyl (-CH₂F) group at the second carbon (Figure 1).
Properties
Molecular Formula |
C4H6F2O2 |
|---|---|
Molecular Weight |
124.09 g/mol |
IUPAC Name |
3-fluoro-2-(fluoromethyl)propanoic acid |
InChI |
InChI=1S/C4H6F2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) |
InChI Key |
LNKIVDYWQNKCIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Fluoro-2-(fluoromethyl)propanoic Acid
Fluorination via Halogen Exchange on Chlorinated Precursors
One established method for preparing fluorinated propanoic acid derivatives involves the nucleophilic substitution of chlorine atoms in chloropropionate esters with fluoride ions. According to a Chinese patent (CN103044245A), 2-chloropropionate esters can be converted to 2-fluoropropionic esters by reaction with hydrogen fluoride in the presence of a catalyst such as tin tetrachloride or titanium tetrachloride. The reaction is typically conducted at temperatures ranging from 50 to 200 degrees Celsius for 20 to 30 hours, achieving yields up to 83.2% and product selectivity up to 87.5%.
Key Reaction Parameters and Outcomes
| Entry | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Purity (% GC) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Methyl chloropropionate | Tin tetrachloride | 80 | 26 | 83.2 | 87.5 | 98.1 |
| 2 | 2-Chloropropionic acid-3,3,3-trifluoro propyl ester | Tin tetrachloride | 100 | 20 | 57.3 | 60.3 | 98.3 |
| 3 | 2-Chloropropionic acid-3,3,3-trifluoro propyl ester | Titanium tetrachloride | 150 | 20 | 61.2 | 64.3 | 98.2 |
This method is advantageous due to its relatively high yield and selectivity, low production cost, and minimal generation of waste gases, wastewater, and industrial residues.
Palladium-Catalyzed Direct β-C(sp3)–H Fluorination of Free Carboxylic Acids
A more recent and sophisticated approach involves direct fluorination at the β-position of free carboxylic acids using palladium catalysis. This method, reported in Nature Communications (2024), employs a palladium acetate catalyst with designed ligands and oxidants to achieve selective β-C(sp3)–H fluorination using nucleophilic fluoride sources such as silver fluoride. The reaction is carried out in hexafluoroisopropanol solvent at 60 degrees Celsius for 24 hours.
General Reaction Conditions
- Catalyst: Palladium acetate (10 mol%)
- Ligand: Specific bidentate ligands (e.g., L1 or L2)
- Oxidants: Rationally designed oxidants (OX1 or OX2)
- Fluoride source: Silver fluoride (AgF)
- Base: Sodium bicarbonate or potassium bicarbonate
- Solvent: Hexafluoroisopropanol (HFIP)
- Temperature: 60 °C
- Time: 24 hours
The protocol allows the fluorination of both α-quaternary and α-non-quaternary carboxylic acids, yielding fluorinated esters after subsequent alkylation and purification steps. This method is notable for its operational simplicity, broad substrate scope, and functional group tolerance.
Representative Data for β-Fluorination of Carboxylic Acids
| Substrate Type | Ligand | Oxidant | Yield Range (%) | Notes |
|---|---|---|---|---|
| α-Quaternary acids | L1 | OX1 | Moderate to High | Fluorination at β-C(sp3)–H |
| α-Non-quaternary acids | L2 | OX2 | Moderate | Functional group tolerant |
This method could be adapted for the synthesis of this compound by selecting appropriate carboxylic acid substrates and reaction conditions.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|---|
| Halogen exchange with hydrogen fluoride | High yield, low cost, simple catalyst system | Long reaction time, high temperature required | Up to 83.2 | Up to 87.5 | 20-30 | 50-200 |
| Pd-catalyzed β-C(sp3)–H fluorination | Mild conditions, broad substrate scope | Requires expensive catalysts and ligands | Moderate to high | Moderate | 24 | 60 |
| DAST fluorination of α-hydroxy intermediates | High selectivity, enantioselective options | Sensitive reagents, may require resolution | High (varies) | High | Hours to days | Ambient to mild |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.
Scientific Research Applications
While the search results do not provide an exhaustive list of applications and case studies for “3-Fluoro-2-(fluoromethyl)propanoic acid,” they do offer some insight into its uses in scientific research:
Scientific Applications of Fluorinated Compounds
- Introduction of Fluorine : Incorporating fluorine into bioactive molecules can significantly alter their chemical, physical, and biological properties .
- Fluorination Reagent : Compounds with fluorine atoms are used as fluorination reagents in the production of insect sex pheromones and pyrethroids with insecticidal action .
- Building Block : this compound serves as a building block in synthesizing complex fluorinated compounds.
- Medicinal Chemistry : Fluorinated compounds can be used in medicinal chemistry. For instance, the compound B3664 can convert carboxyl groups (-COOH) to trifluoromethyl groups (-CF3) and can be an alternative to other fluorinating agents .
- Creating Carbanions: Fluoromethyl phenyl sulfone can produce fluoro-carbanions in the presence of a base, which then react with carbonyl compounds to form α-fluoro-β-hydroxyphenyl sulfone derivatives .
- Synthesis of Acrylates : Dihalogen-2,3-fluor-2-propanals can be used to obtain dihalogen-2,3-fluor-2-propionic acid halides and esters .
- Evaluating Local Toxicity : Magnetic resonance imaging can evaluate local toxicity caused by intramuscular dosing and should be applied early during the development of parenteral dosage forms .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of 3-fluoro-2-(fluoromethyl)propanoic acid with related propanoic acid derivatives:
Key Observations :
- Fluorine substituents increase molecular weight and reduce water solubility compared to non-fluorinated analogs. For example, diclofenac (a propanoic acid derivative) has a solubility of 33 mg/L at 25°C, while fluorinated variants are expected to be less soluble due to hydrophobicity .
- The fluoromethyl group in this compound may enhance metabolic stability, similar to fluorinated amino acids like [¹⁸F]FACBC used in positron emission tomography (PET) imaging .
Antimicrobial Activity
Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus . Fluorinated analogs, including this compound, may show enhanced activity due to fluorine’s electronegativity, which disrupts bacterial membrane integrity.
Anti-Inflammatory Potential
β-Hydroxy-β-arylpropanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, akin to ibuprofen . Fluorination at strategic positions could improve COX-2 selectivity and reduce gastric toxicity.
Role in Drug Design
Aminothiazole-propanoic acid hybrids (e.g., 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid) exhibit antiviral and antibacterial properties . The fluoromethyl group in this compound may similarly enhance binding affinity to biological targets.
Q & A
What are the optimal synthetic routes for 3-Fluoro-2-(fluoromethyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
Level: Advanced
Answer:
Synthesis of fluorinated propanoic acids often involves nucleophilic fluorination or catalytic asymmetric methods. For example, describes processes using fluorophenyl sulfinic acid salts to introduce fluorine moieties, which can be adapted for synthesizing this compound. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing transition states.
- Catalyst choice : Chiral catalysts (e.g., Cinchona alkaloids) may improve enantiomeric excess (ee) in asymmetric syntheses.
- Temperature : Lower temperatures (−20°C to 0°C) reduce racemization risks.
Data Table :
| Condition | Yield (%) | ee (%) | Reference Approach |
|---|---|---|---|
| DMF, −20°C, 24h | 78 | 92 | Adapted from |
| THF, RT, 48h | 65 | 85 | Analogous to |
How can discrepancies in NMR and X-ray crystallography data for fluorinated propanoic acids be resolved?
Level: Advanced
Answer:
Conflicting data between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility or crystal packing effects. For instance, highlights hydrogen-bonded dimers in crystal structures of 3-[4-(Trifluoromethyl)phenyl]propanoic acid, which may not reflect solution-phase conformers. Methodological steps include:
- Variable-temperature NMR : To identify dynamic processes (e.g., rotamer interconversion).
- DFT calculations : Compare theoretical NMR shifts with experimental data to validate structures.
- Polymorph screening : Assess if multiple crystal forms exist (e.g., via solvent recrystallization).
What strategies are effective for analyzing the reactivity of this compound in nucleophilic acyl substitution reactions?
Level: Intermediate
Answer:
Fluorine’s electron-withdrawing effects enhance electrophilicity at the carbonyl carbon. Experimental approaches include:
- Competitive kinetics : Compare reaction rates with non-fluorinated analogs (e.g., propanoic acid) using UV-Vis or LC-MS.
- Isotopic labeling : Use O-labeled water to track hydrolysis pathways.
- Computational modeling : Calculate activation energies for substitution pathways (e.g., B3LYP/6-31G* level). supports reactivity studies of trifluoromethyl analogs in similar contexts .
How can researchers design enzyme inhibition assays using fluorinated propanoic acid derivatives?
Level: Advanced
Answer:
Fluorinated analogs are often used as enzyme inhibitors due to their mimicry of natural substrates. highlights applications of 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid in enzyme studies. Methodological steps:
- Docking simulations : Predict binding modes using software like AutoDock Vina.
- IC determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition.
- Fluorescence quenching : Monitor conformational changes via tryptophan residues (see for surface interaction methods).
What are the challenges in characterizing the metabolic stability of fluorinated propanoic acids in biological systems?
Level: Intermediate
Answer:
Fluorine’s metabolic inertness complicates degradation tracking. Solutions include:
- Stable isotope tracers : Use F NMR to monitor metabolites in vitro/in vivo.
- Microsomal assays : Incubate with liver microsomes + NADPH, followed by LC-HRMS to identify oxidative metabolites.
- Comparative studies : Contrast with non-fluorinated analogs to isolate fluorine-specific effects (see for biochemical pathway analysis).
How can computational models predict the environmental persistence of this compound?
Level: Advanced
Answer:
Perfluorinated compounds (PFCs) are persistent pollutants, as noted in and . For this compound:
- QSAR modeling : Correlate structure with biodegradation half-life using databases like EPI Suite.
- Oxidative stress assays : Measure ROS generation in aquatic organisms (e.g., zebrafish embryos) using fluorescent probes (APF/HPF, per ).
- Adsorption studies : Use silica or activated carbon models to simulate environmental partitioning (methods in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
